molecular formula C15H15NO3 B14560489 Benzyl(benzyloxy)carbamic acid CAS No. 61824-41-7

Benzyl(benzyloxy)carbamic acid

Cat. No.: B14560489
CAS No.: 61824-41-7
M. Wt: 257.28 g/mol
InChI Key: NKRKOSYYWHYYGN-UHFFFAOYSA-N
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Description

Benzyl(benzyloxy)carbamic acid is an organic compound that can be viewed as the ester of carbamic acid and benzyl alcohol. It is a white solid that is soluble in organic solvents and moderately soluble in water . This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of primary amines.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl(benzyloxy)carbamic acid is typically synthesized from benzyl chloroformate and ammonia . The reaction involves the nucleophilic attack of ammonia on benzyl chloroformate, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound can involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: Benzyl(benzyloxy)carbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

Benzyl(benzyloxy)carbamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl(benzyloxy)carbamic acid involves its ability to act as a nucleophile in various chemical reactions. The benzyl group can be removed under specific conditions, allowing the compound to participate in further reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: Benzyl(benzyloxy)carbamic acid is unique due to its specific structure, which includes both benzyl and benzyloxy groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to other carbamic acid derivatives .

Properties

CAS No.

61824-41-7

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

benzyl(phenylmethoxy)carbamic acid

InChI

InChI=1S/C15H15NO3/c17-15(18)16(11-13-7-3-1-4-8-13)19-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)

InChI Key

NKRKOSYYWHYYGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

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